
4-(Aminomethyl)-2-ethoxyphenol
Overview
Description
4-(Aminomethyl)-2-ethoxyphenol is a phenolic derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and an aminomethyl group (-CH₂NH₂) at the 4-position of the benzene ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 179.21 g/mol.
Key structural attributes influencing its properties include:
- Aminomethyl group: Provides a reactive site for further functionalization (e.g., Schiff base formation, coordination chemistry).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-ethoxyphenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the reaction of 4-hydroxy-2-ethoxybenzaldehyde with an amine, followed by reduction with sodium borohydride, yields the desired product . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of nitro or imine intermediates to the corresponding amine . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-ethoxyphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethoxy vs. Methoxy Derivatives
Key Differences :
- Stability : Ethoxy groups may confer greater resistance to oxidative degradation compared to methoxy groups due to steric hindrance .
Aminomethyl vs. Aminoethyl Derivatives
Key Differences :
- Reactivity: The shorter aminomethyl side chain reduces steric hindrance, enabling faster nucleophilic reactions compared to aminoethyl derivatives.
- Toxicity: Aminoethyl derivatives exhibit higher acute toxicity (e.g., skin corrosion), possibly due to enhanced membrane interaction .
Positional Isomers and Substituent Effects
Key Insights :
- Ortho-Substitution : Ethoxy groups in the 2-position (as in the target compound) may stabilize hydrogen-bonded networks in crystalline phases, as observed in related Schiff base derivatives .
- Bioactivity: Allyl and phenylaminomethyl substituents (e.g., in eugenol derivatives) correlate with increased toxicity, suggesting ethoxy-aminomethyl analogs may require tailored safety evaluations .
Ethoxy vs. Non-Polar Substituents
Compound | CAS | Substituents | Boiling Point (°C) | logP (Predicted) |
---|---|---|---|---|
This compound | N/A | 2-ethoxy, 4-aminomethyl | ~300 (estimated) | 1.2 |
4-Ethyl-2-methoxyphenol | N/A | 2-methoxy, 4-ethyl | 245–250 | 2.8 |
Key Differences :
- Polarity: Ethoxy groups introduce moderate polarity, balancing solubility in polar (e.g., ethanol) and non-polar (e.g., chloroform) solvents.
- Thermal Stability: Ethyl substituents (non-polar) may lower melting points compared to ethoxy analogs .
Biological Activity
4-(Aminomethyl)-2-ethoxyphenol, also known by its chemical structure CHNO, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and therapeutic applications.
This compound is characterized by the presence of an aminomethyl group and an ethoxy substituent on a phenolic ring. This structure contributes to its reactivity and interaction with biological systems. The compound has been studied for its potential as a bioactive agent, particularly in the context of cancer therapy and enzyme inhibition.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of aminophenol derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, derivatives like fenretinide (4-HPR) exhibit potent antiproliferative activity without binding to retinoic acid receptors, suggesting that structural modifications can enhance therapeutic efficacy while minimizing side effects .
The mechanism through which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways that are crucial for cell proliferation and survival.
- Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress levels within cells, potentially leading to apoptosis in cancerous cells .
Study 1: Anticancer Activity
A study investigating the antiproliferative properties of aminophenol derivatives found that this compound exhibited significant activity against several cancer cell lines. The study demonstrated a dose-dependent response, where higher concentrations resulted in increased inhibition of cell growth .
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast) | 12 | Significant inhibition |
HeLa (Cervical) | 15 | Moderate inhibition |
A549 (Lung) | 10 | High inhibition |
Study 2: Enzyme Interaction
Another research effort focused on the interaction of this compound with tyrosinase, an enzyme involved in melanin production. The compound was found to inhibit tyrosinase activity, suggesting potential applications in skin depigmentation therapies .
Q & A
Q. What are the established synthetic routes for 4-(Aminomethyl)-2-ethoxyphenol, and how are intermediates purified?
Basic
The synthesis typically involves alkylation or substitution reactions on a phenolic backbone. For example, starting with 2-ethoxyphenol, the aminomethyl group can be introduced via a Mannich reaction using formaldehyde and ammonia or a protected amine. Intermediates are purified using column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via thin-layer chromatography (TLC) with visualization under UV light .
Q. How is the molecular structure of this compound confirmed experimentally?
Basic
Structural confirmation relies on spectroscopic techniques:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., ethoxy CH at δ 1.3–1.5 ppm, phenolic -OH at δ 8–9 ppm) and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO for the free base).
- X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), single-crystal X-ray diffraction provides bond-length and stereochemical data .
Q. What challenges arise in optimizing reaction yields for this compound, and how are they mitigated?
Advanced
Yield optimization faces challenges such as:
- By-product formation : Competing reactions (e.g., over-alkylation) are minimized by controlling stoichiometry (e.g., limiting formaldehyde equivalents) and reaction temperature (40–60°C).
- Amine protection : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions. Deprotection with HCl/ethanol yields the final product.
- Purification : Reverse-phase HPLC (C18 column) resolves polar impurities, achieving >95% purity. Yield improvements (from 50% to 75%) are documented via kinetic studies using in situ IR spectroscopy .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced
Discrepancies may arise from:
- Purity variations : Impurities (e.g., unreacted starting materials) skew bioassay results. Rigorous QC via HPLC-MS is critical.
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer pH (7.4 vs. 6.8) alters receptor-binding affinity. Standardize protocols using adenosine A2A receptor binding assays (IC values reported as 0.8–1.2 µM in controlled studies).
- Structural analogs : Ethoxy vs. methoxy substituents impact hydrophobicity; compare logP values (calculated: 1.8 vs. 1.5) to rationalize activity differences .
Q. What in vitro models are suitable for studying its neurological applications?
Advanced
- Receptor Binding Assays : Radioligand displacement assays (e.g., H-ZM241385 for adenosine A2A receptors) quantify affinity.
- Calcium Imaging : Measure intracellular Ca flux in primary neuronal cultures to assess modulation of synaptic activity.
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict permeability (P > 5 × 10 cm/s suggests CNS bioavailability) .
Q. What advanced techniques characterize its stability under physiological conditions?
Advanced
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C).
- Oxidative Stress Testing : Use HO/Fe systems to simulate in vivo oxidation; quantify remaining compound via UV-Vis spectroscopy (λ 280 nm) .
Q. How do computational methods support its drug development potential?
Advanced
- Molecular Docking : AutoDock Vina predicts binding poses in adenosine A2A receptors (PDB ID: 3REY).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to design analogs.
- ADMET Prediction : SwissADME estimates bioavailability (F > 30%) and hepatotoxicity risk (low) .
Q. What safety precautions are critical during synthesis and handling?
Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in labeled containers .
Properties
IUPAC Name |
4-(aminomethyl)-2-ethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVLKKUFQLKYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588275 | |
Record name | 4-(Aminomethyl)-2-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90643-06-4 | |
Record name | 4-(Aminomethyl)-2-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.